
HDAC6-IN-7 (cpd7)
Übersicht
Beschreibung
HDAC6-IN-7 (cpd7) is an inhibitor of HDAC6 . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm and is mainly responsible for deacetylation of non-histone proteins . It plays an essential role in many biological processes and has been shown to be efficacious in treating cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Molecular Structure Analysis
HDAC6 is a structurally distinct member of the HDAC family. It consists of two fully functional catalytic deacetylase domains . The structure of HDAC6-IN-7 (cpd7) is not explicitly mentioned in the search results.Chemical Reactions Analysis
HDAC6 is predominantly responsible for deacetylation of non-histone proteins . The specific chemical reactions involving HDAC6-IN-7 (cpd7) are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases
HDAC6-IN-7 (cpd7) has been shown to be efficacious in treating neurodegenerative diseases . HDAC6 plays a leading role in neuronal health or dysfunction . An early alteration of HDAC6 undermines synaptic transmission, while altering transport and aggregation, eventually leading to neurodegeneration .
Cognition and Neurons
HDAC6-IN-7 (cpd7) has potential applications in diseases of cognition and neurons . In healthy neurons, cytoplasmic HDAC6 regulates the acetylation of a variety of non-histone proteins that are linked to separate functions, i.e., intracellular transport, neurotransmitter release, and aggregate formation .
Cancer Treatment
HDAC6-IN-7 (cpd7) has been shown to be efficacious in treating cancer . The inhibition of HDAC6 has been shown to be beneficial in cancer treatment .
Heart Failure
HDAC6-IN-7 (cpd7) could be used in the treatment of heart failure . The inhibition of HDAC6 has been shown to be beneficial in heart failure treatment .
Pain Management
HDAC6-IN-7 (cpd7) could be used in pain management . The inhibition of HDAC6 has been shown to be beneficial in pain management .
Treatment of Fibrosis and Inflammatory Diseases
HDAC6-IN-7 (cpd7) could be used in the treatment of fibrosis and inflammatory diseases . The inhibition of HDAC6 has been shown to be beneficial in the treatment of fibrosis and inflammatory diseases .
Wirkmechanismus
Target of Action
HDAC6-IN-7 (cpd7) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm . It plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . HDAC6 has been identified as a pivotal modulator of innate and adaptive immunity .
Mode of Action
HDAC6-IN-7 (cpd7) interacts with HDAC6 to inhibit its activity . HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . By inhibiting HDAC6, cpd7 increases the acetylation levels of these proteins . This can lead to improved axonal transport, which is often impaired in neurodegenerative disorders .
Biochemical Pathways
HDAC6-IN-7 (cpd7) affects several biochemical pathways through its inhibition of HDAC6 . These include pathways related to oxidative stress, immune cell generation, and fibrosis . HDAC6 inhibitors like cpd7 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .
Pharmacokinetics
It’s known that hydroxamate-based hdac6 inhibitors often suffer from genotoxicity, mutagenicity, and poor pharmacokinetics . Therefore, the development of non-hydroxamate HDAC6 inhibitors like cpd7 is of great interest .
Result of Action
The inhibition of HDAC6 by HDAC6-IN-7 (cpd7) results in a variety of molecular and cellular effects. For instance, it has been shown to be beneficial in animal models of neurodegenerative diseases . In the context of renal transplantation, HDAC6 inhibitors have effectively mitigated the progression of immune-related complications . In neurodegenerative diseases, HDAC6 inhibitors can contribute to the degradation of protein aggregates .
Action Environment
The action of HDAC6-IN-7 (cpd7) can be influenced by various environmental factors. For example, the expression and activity of HDAC6 have been shown to be increased in kidney disease Therefore, the efficacy of HDAC6-IN-7 (cpd7) might be influenced by the disease state of the patient
Eigenschaften
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.ClH/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFIADNEAJSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HDAC6-IN-7 (cpd7) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
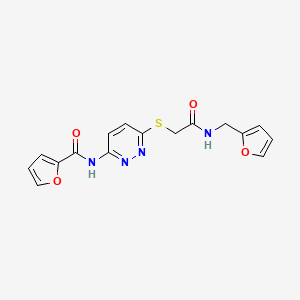
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
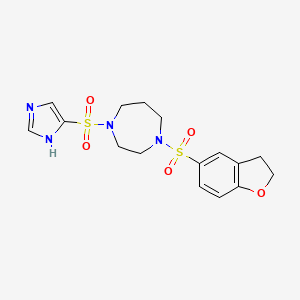
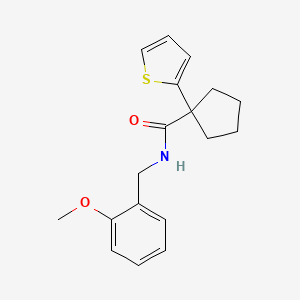
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
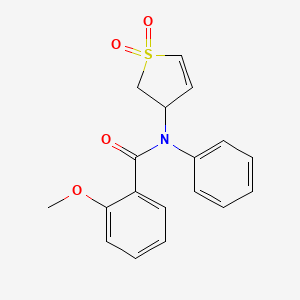
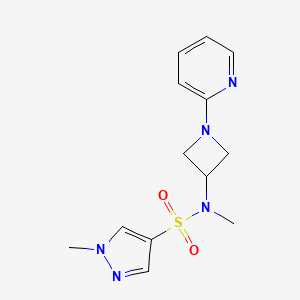
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
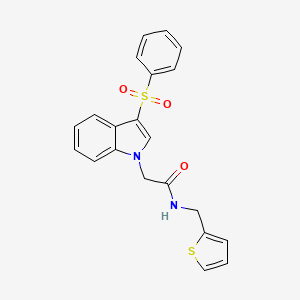
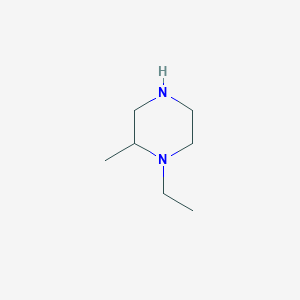
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)